molecular formula C24H44N6O9 B10832616 Pegunigalsidase-alfa

Pegunigalsidase-alfa

Cat. No.: B10832616
M. Wt: 560.6 g/mol
InChI Key: CQPWQUAJPPFCDP-ROUUACIJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

. The process involves the following steps:

Industrial Production Methods

The industrial production of pegunigalsidase alfa follows Good Manufacturing Practices (GMP) and involves large-scale cultivation of the genetically modified plant cells in bioreactors. The production process is designed to be scalable and cost-effective, with a focus on ensuring product consistency and safety .

Chemical Reactions Analysis

Types of Reactions

Pegunigalsidase alfa primarily undergoes enzymatic reactions rather than traditional chemical reactions. The enzyme catalyzes the hydrolysis of globotriaosylceramide to produce ceramide and galactose .

Common Reagents and Conditions

The enzymatic activity of pegunigalsidase alfa requires specific conditions, including:

Major Products Formed

The primary product formed from the enzymatic reaction catalyzed by pegunigalsidase alfa is ceramide, along with galactose .

Comparison with Similar Compounds

Pegunigalsidase alfa is unique compared to other enzyme replacement therapies for Fabry disease due to its plant cell-based production and PEGylation. Similar compounds include:

    Agalsidase alfa: A recombinant form of alpha-galactosidase A produced in human cell lines.

    Agalsidase beta: Another recombinant form of alpha-galactosidase A produced in Chinese hamster ovary cells.

Pegunigalsidase alfa’s unique production method and chemical modification provide it with enhanced stability and prolonged activity, making it a promising therapeutic option for patients with Fabry disease .

Properties

Molecular Formula

C24H44N6O9

Molecular Weight

560.6 g/mol

IUPAC Name

(2S)-2-amino-6-[[4-[2-[2-[[4-[[(5S)-5-amino-5-carboxypentyl]amino]-4-oxobutanoyl]amino]ethoxy]ethylamino]-4-oxobutanoyl]amino]hexanoic acid

InChI

InChI=1S/C24H44N6O9/c25-17(23(35)36)5-1-3-11-27-19(31)7-9-21(33)29-13-15-39-16-14-30-22(34)10-8-20(32)28-12-4-2-6-18(26)24(37)38/h17-18H,1-16,25-26H2,(H,27,31)(H,28,32)(H,29,33)(H,30,34)(H,35,36)(H,37,38)/t17-,18-/m0/s1

InChI Key

CQPWQUAJPPFCDP-ROUUACIJSA-N

Isomeric SMILES

C(CCNC(=O)CCC(=O)NCCOCCNC(=O)CCC(=O)NCCCC[C@@H](C(=O)O)N)C[C@@H](C(=O)O)N

Canonical SMILES

C(CCNC(=O)CCC(=O)NCCOCCNC(=O)CCC(=O)NCCCCC(C(=O)O)N)CC(C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.